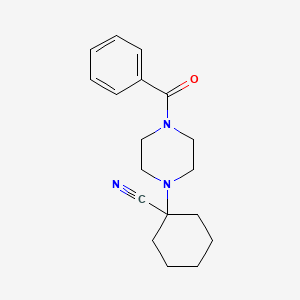
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPC is a cyclic peptide that is structurally similar to the naturally occurring growth hormone-releasing peptide (GHRP). The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile is complex and not fully understood. It is known to bind to specific receptors in the brain, known as GHRP receptors, which are involved in the regulation of growth hormone release. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been shown to modulate the activity of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have a range of biochemical and physiological effects, including the promotion of cell growth and proliferation, the regulation of inflammation, and the modulation of the immune system. In addition to its neuroprotective effects, 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been studied for its potential applications in wound healing, bone regeneration, and muscle repair.
実験室実験の利点と制限
One of the main advantages of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile for lab experiments is its high purity and stability, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that the compound can be difficult to synthesize and may require specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile. One area of interest is in the development of novel therapeutic agents based on the structure of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may have improved efficacy and safety profiles. Another area of research is in the identification of new biological targets for 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may lead to the discovery of new therapeutic applications. Finally, there is a need for further studies to elucidate the precise mechanisms of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile and to optimize its dosing and administration for various medical conditions.
合成法
The synthesis of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile involves the reaction of 4-benzoylpiperazine with cyclohexanecarbonitrile. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been extensively studied for its potential therapeutic applications in a range of medical conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have neuroprotective effects, promoting the survival of neurons and reducing inflammation in the brain.
特性
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-15-18(9-5-2-6-10-18)21-13-11-20(12-14-21)17(22)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSMWAVPNBMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
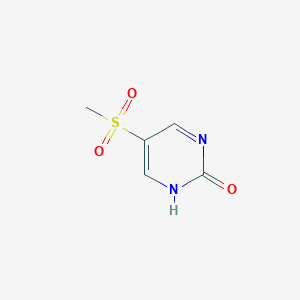
![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

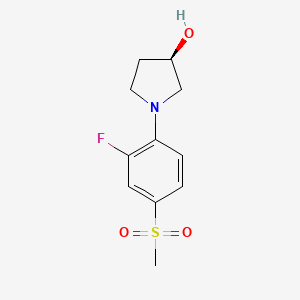
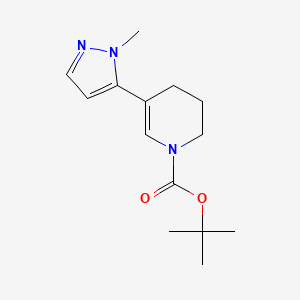
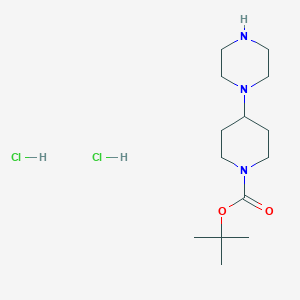
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)